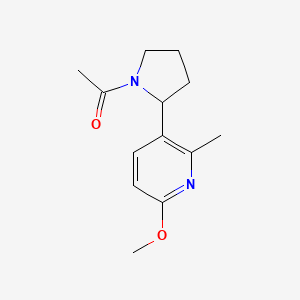
1-(2-(6-Methoxy-2-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(2-(6-Methoxy-2-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of a pyridine derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a base to facilitate the reaction between the two components, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-(6-Methoxy-2-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of novel therapeutic agents due to its potential biological activities.
Chemical Biology: It serves as a building block for the synthesis of heterocyclic compounds with potential biological activities.
Pharmaceutical Research: It is investigated for its potential use in developing drugs with anti-inflammatory, antimicrobial, and antifibrotic properties.
Mechanism of Action
The mechanism of action of 1-(2-(6-Methoxy-2-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2-(6-Methoxy-2-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone can be compared with similar compounds such as:
1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone: This compound has a similar structure but with a fluorine atom instead of a methoxy group.
2-(4-Aminophenoxy)-1-(pyrrolidin-1-yl)ethanone: This compound features an aminophenoxy group instead of the methoxy group.
2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-6-(pyrrolidin-1-yl)pyridine: This compound has a more complex structure with additional functional groups.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-[2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H18N2O2/c1-9-11(6-7-13(14-9)17-3)12-5-4-8-15(12)10(2)16/h6-7,12H,4-5,8H2,1-3H3 |
InChI Key |
XKVKQDYQQFUSLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C2CCCN2C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


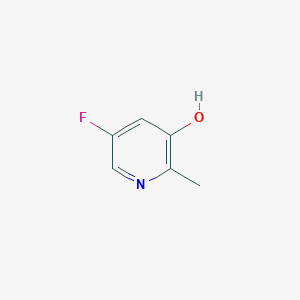

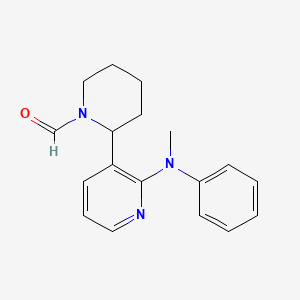
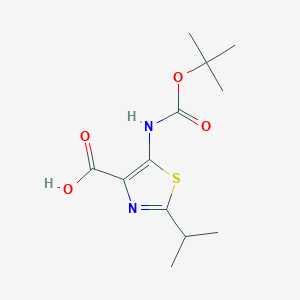
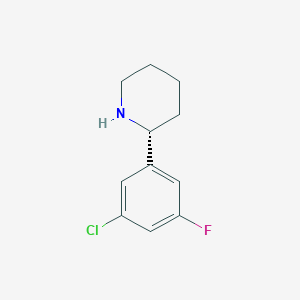
![2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11806480.png)

![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11806485.png)
![7-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride](/img/structure/B11806488.png)

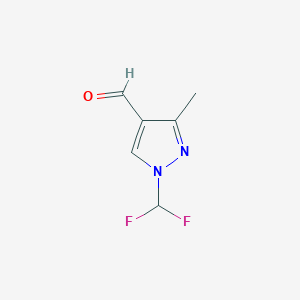
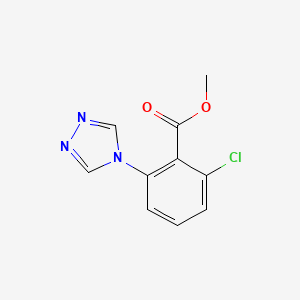
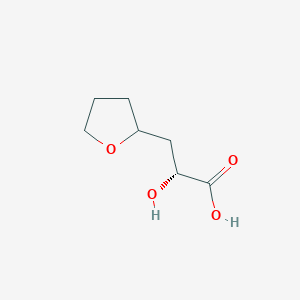
![1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine](/img/structure/B11806529.png)
